molecular formula C17H20O2 B11954887 3-Methoxy-2,3-diphenyl-butan-2-ol CAS No. 93727-39-0

3-Methoxy-2,3-diphenyl-butan-2-ol

Cat. No.: B11954887
CAS No.: 93727-39-0
M. Wt: 256.34 g/mol
InChI Key: NACJJXQFPDJAQO-UHFFFAOYSA-N
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Description

3-Methoxy-2,3-diphenyl-butan-2-ol is a tertiary alcohol characterized by a central butan-2-ol backbone substituted with two phenyl groups at positions 2 and 3 and a methoxy group at position 2. Its molecular formula is C₁₇H₂₀O₂, with a molecular weight of 256.34 g/mol. The compound’s tertiary alcohol structure and aromatic substituents confer unique physicochemical properties, including:

  • Hydrophobicity: Enhanced by the bulky phenyl groups, reducing water solubility.
  • Steric hindrance: The substituents restrict rotational freedom and influence reactivity.

Properties

CAS No.

93727-39-0

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

3-methoxy-2,3-diphenylbutan-2-ol

InChI

InChI=1S/C17H20O2/c1-16(18,14-10-6-4-7-11-14)17(2,19-3)15-12-8-5-9-13-15/h4-13,18H,1-3H3

InChI Key

NACJJXQFPDJAQO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,3-diphenyl-butan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the nucleophilic substitution reaction where a methoxy group is introduced to a diphenylbutanol precursor . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of 3-Methoxy-2,3-diphenyl-butan-2-ol may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2,3-diphenyl-butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products:

Mechanism of Action

The mechanism of action of 3-Methoxy-2,3-diphenyl-butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and phenyl groups allow the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

3-Methoxy-2,2-dimethylpropan-1-ol

  • Structure : Primary alcohol with methoxy and two methyl groups at C2.
  • Molecular Formula : C₆H₁₄O₂.
  • Key Properties: Boiling point: Not explicitly stated, but structurally simpler alcohols (e.g., 3-Methyl-3-methoxybutanol) exhibit boiling points near 174°C . Reactivity: As a primary alcohol, it is more susceptible to oxidation than tertiary alcohols like the target compound. Applications: Used in organic synthesis; Biosynth Group confirms its compliance with TSE/BSE safety standards .

Comparison :

  • The target compound’s tertiary alcohol group and aromatic substituents render it less reactive toward oxidation but more lipophilic.

3-Methyl-3-methoxybutanol

  • Structure : Tertiary alcohol with methoxy and methyl groups at C3.
  • Molecular Formula : C₆H₁₄O₂.
  • Key Properties: Boiling point: 174°C, density 0.911 g/mL . Solubility: Limited water solubility due to branching and methoxy group.

Comparison :

  • Both compounds are tertiary alcohols with methoxy groups, but the target’s phenyl groups significantly increase molecular weight and steric hindrance, likely raising its boiling point beyond 174°C.

2,3-Dimethylbutan-2-ol

  • Structure : Tertiary alcohol with two methyl groups at C2 and C3.
  • Molecular Formula : C₆H₁₄O.
  • Key Properties :
    • Typical of tertiary alcohols: Low water solubility, resistance to oxidation.
    • Reactivity: Forms stable carbocations during acid-catalyzed dehydration .

Comparison :

  • Replacement of methyl groups in 2,3-dimethylbutan-2-ol with phenyl and methoxy groups in the target compound enhances aromatic interactions (π-π stacking) and alters electronic properties.

Cis-dioxo-bis [3-methoxy-2,2-dimethylpropanediamine] Molybdenum Complex

  • Structure : Coordination complex with methoxy and dimethylamine ligands.
  • Applications : Used in electrochemical sensors for detecting ascorbic acid and dopamine, achieving detection limits of 4 × 10⁻⁷ M and 5 × 10⁻⁷ M , respectively .

Comparison :

Benzothiazepin Derivatives (e.g., Compound 4 in )

  • Structure : Benzothiazepin ring with methoxy and phenyl substituents.
  • Synthesis : Methylation of hydroxyl groups using dimethyl sulfate and alkali .
  • Applications : Pharmaceutical intermediates, particularly in cardiovascular therapeutics.

Comparison :

  • The target compound shares methoxy and phenyl motifs but lacks the heterocyclic benzothiazepin core, simplifying its synthesis while limiting biological activity.

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